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Compound of Interest

Compound Name: Diisopropyl sulfate

Cat. No.: B1214918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diisopropyl sulfate (DIPS) is a potent and efficient alkylating agent for the introduction of

isopropyl groups onto a variety of nucleophilic substrates, including alcohols and phenols. This

method provides an alternative to traditional Williamson ether synthesis, particularly when

direct isopropylation is desired. These application notes provide detailed protocols for the

synthesis of isopropyl ethers using diisopropyl sulfate, covering reaction conditions,

purification procedures, and safety precautions. The information is intended to guide

researchers in academic and industrial settings, including those in drug development, in the

effective use of this reagent.

Chemical Properties and Safety Information
Diisopropyl sulfate is a colorless to pale yellow liquid that should be handled with care due to

its hazardous nature.[1] It is classified as a suspected carcinogen and can cause severe skin

burns and eye damage.[2][3] Appropriate personal protective equipment (PPE), including

gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be

performed in a well-ventilated fume hood.

Table 1: Physical and Chemical Properties of Diisopropyl Sulfate
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Property Value Reference(s)

CAS Number 2973-10-6 [2][4]

Molecular Formula C₆H₁₄O₄S [2]

Molecular Weight 182.24 g/mol [2]

Boiling Point 94 °C at 7 mmHg [4]

Melting Point -19 °C [4]

Density 1.10 g/cm³ [5]

Solubility

Slightly soluble in water;

miscible with alcohol and

ether.

[5]

Safety Precautions:

Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[6]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[6]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Reaction Mechanism and Principles
The synthesis of isopropyl ethers using diisopropyl sulfate proceeds via a nucleophilic

substitution reaction, analogous to the Williamson ether synthesis.[7][8] The alcohol or phenol

is first deprotonated by a base to form a more nucleophilic alkoxide or phenoxide ion. This ion

then attacks the electrophilic isopropyl group of diisopropyl sulfate, displacing a sulfate

leaving group and forming the desired ether.
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Step 1: Deprotonation

Step 2: Nucleophilic Attack

R-OH (Alcohol/Phenol) R-O⁻ (Alkoxide/Phenoxide)
+ Base

Base BH⁺

R-O-CH(CH₃)₂ (Isopropyl Ether)
+ (CH₃)₂CHOSO₂OCH(CH₃)₂

(CH₃)₂CHOSO₃⁻

Click to download full resolution via product page

Figure 1: General reaction mechanism for isopropyl ether synthesis.

Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions

(e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Synthesis of Isopropyl Phenyl Ether
This protocol describes the synthesis of isopropyl phenyl ether from phenol and diisopropyl
sulfate.

Materials:

Phenol

Diisopropyl sulfate

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

Acetone or Acetonitrile (anhydrous)

Diethyl ether

Saturated sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

phenol (1.0 eq) in anhydrous acetone or acetonitrile.

Add finely powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the

solution.

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

Slowly add diisopropyl sulfate (1.1 eq) to the reaction mixture.

Heat the reaction mixture to reflux (50-80 °C) and monitor the progress by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

Filter the solid inorganic salts and wash the filter cake with a small amount of acetone or

acetonitrile.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 2: Representative Reaction Conditions and Yields for Isopropyl Aryl Ethers
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Substrate Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Phenol K₂CO₃ Acetone Reflux 6 ~85

p-Cresol NaOH Acetonitrile 60 5 ~90

4-

Methoxyphen

ol

K₂CO₃ DMF 70 8 ~80

2-Nitrophenol Cs₂CO₃ Acetonitrile 50 12 ~75

Note: Yields are approximate and can vary based on specific experimental conditions and

purification methods.

Protocol 2: Synthesis of Isopropyl Alkyl Ethers
This protocol outlines the synthesis of an isopropyl ether from a primary alcohol.

Materials:

Primary alcohol (e.g., 1-butanol)

Diisopropyl sulfate

Sodium hydride (NaH, 60% dispersion in mineral oil)

Tetrahydrofuran (THF, anhydrous)

Saturated ammonium chloride solution

Diethyl ether

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add the primary alcohol (1.0 eq) dropwise to the suspension.

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen

evolution ceases.

Cool the resulting alkoxide solution back to 0 °C.

Slowly add diisopropyl sulfate (1.1 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by TLC or GC-MS.

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium

chloride solution at 0 °C.

Extract the aqueous layer with diethyl ether (3 x).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by distillation or column chromatography.

Experimental Workflow and Data Analysis
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Figure 2: General experimental workflow for isopropyl ether synthesis.
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Product identity and purity should be confirmed using standard analytical techniques such as

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Gas Chromatography (GC) is a valuable tool for monitoring reaction

progress and determining the purity of the final product.

Conclusion
The use of diisopropyl sulfate offers a reliable and efficient method for the synthesis of a wide

range of isopropyl ethers. The protocols provided herein serve as a starting point for the

development of specific synthetic procedures. Careful attention to safety precautions is

paramount when handling this reagent. With appropriate optimization, this methodology can be

a valuable tool in various research and development settings, including the synthesis of novel

pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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